methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate
Overview
Description
Methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the formation of the pyrrole ring and subsequent functionalization to introduce the benzoate ester group.
Thiazolidinone Core Formation: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.
Pyrrole Ring Formation: The thiazolidinone intermediate is then reacted with a diphenylacetylene derivative in the presence of a palladium catalyst to form the pyrrole ring.
Benzoate Ester Introduction: Finally, the pyrrole-thiazolidinone intermediate is esterified with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the thiazolidinone and benzoate ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The thiazolidinone moiety can interact with cysteine residues in proteins, potentially inhibiting their function. The pyrrole ring can intercalate with nucleic acids, affecting their structure and function. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Methyl 4-iodobenzoate
Uniqueness
Methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate is unique due to its combination of a thiazolidinone ring, a pyrrole ring, and a benzoate ester group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiazolidinone ring allows for specific interactions with cysteine residues in proteins, which is not possible with compounds like methyl 4-(bromomethyl)benzoate or methyl 4-iodobenzoate.
Properties
IUPAC Name |
methyl 4-[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3S2/c1-33-27(32)20-12-14-22(15-13-20)30-23(18-8-4-2-5-9-18)16-21(17-24-26(31)29-28(34)35-24)25(30)19-10-6-3-7-11-19/h2-17H,1H3,(H,29,31,34)/b24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUTJKSHNLGBP-ULJHMMPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=O)NC(=S)S4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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